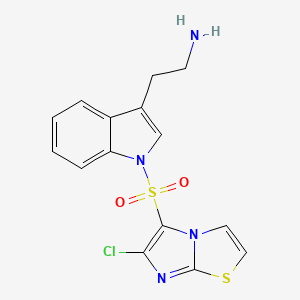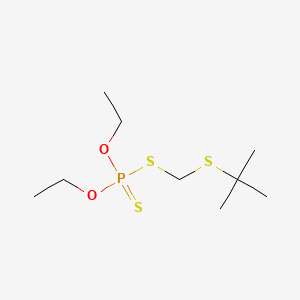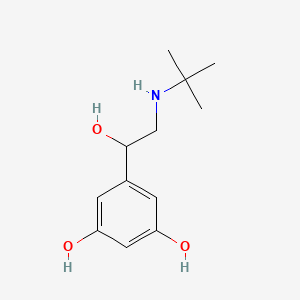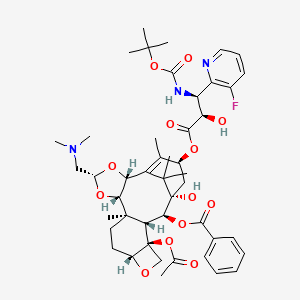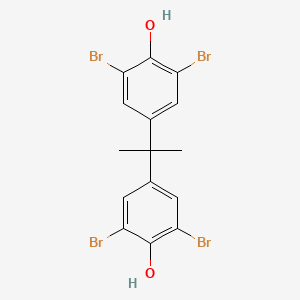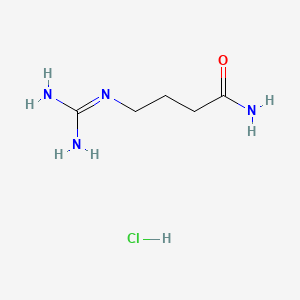
盐酸替福明
描述
Metformin hydrochloride is a biguanide antihyperglycemic agent used in conjunction with diet and exercise for glycemic control in type 2 diabetes mellitus . It’s also used off-label for insulin resistance in polycystic ovary syndrome (PCOS) .
Synthesis Analysis
Metformin was initially synthesized in 1922 via the reaction of dimethylamine hydrochloride and 2-cyanoguanine with heating .Molecular Structure Analysis
Metformin is a biguanide antihyperglycemic agent. Its chemical formula is C4H11N5.HCl .Chemical Reactions Analysis
Metformin hydrochloride is widely used to treat diabetes mellitus. The most widely used method for its analysis is HPLC combined with spectrophotometry .Physical And Chemical Properties Analysis
Metformin hydrochloride is a peroral hypoglycemic agent of the biguanide class. Biguanides are doubly acidic bases with an especially strong first dissociation constant and a much weaker second dissociation constant .科学研究应用
对代谢和内分泌疾病的影响
二甲双胍盐酸盐通过激活 AMP 活化蛋白激酶 (AMPK) 来调节脂质和葡萄糖代谢,这是其用于治疗 2 型糖尿病的应用基石。这种机制是其降低肝脏葡萄糖生成和增强葡萄糖利用率的有效性的基础,从而降低血糖水平。此外,二甲双胍的影响还包括改善胰岛素敏感性和改变脂质谱,这些都是管理和潜在预防代谢综合征的关键方面 (周等人,2001)。
抗肿瘤特性
越来越多的证据表明,盐酸二甲双胍具有抗肿瘤(抗癌)特性。研究表明,当与酪氨酸激酶抑制剂联合使用时,在治疗表皮生长因子受体突变的肺腺癌时具有协同作用,显着提高无进展生存期和总体生存率 (Arrieta 等人,2019)。此外,二甲双胍因其在高级别神经胶质瘤治疗中的潜在治疗应用而受到研究,展示了其在解决广泛肿瘤方面的多功能性 (Mazurek 等人,2020)。
对寿命和健康的影响
二甲双胍在延长健康寿命方面的潜力,超越其代谢作用,已经在包括秀丽隐杆线虫在内的各种模型中得到探索。它诱导了一种类似于饮食限制的状态,这种状态减缓了衰老标志物并延长了平均寿命,这表明二甲双胍可能是促进健康衰老的宝贵工具 (Onken 和 Driscoll,2010)。
新型药物递送系统
已经开发了二甲双胍盐酸盐药物递送系统方面的创新,例如微粒和纳米颗粒系统,以提高其生物利用度、减少给药频率和最大限度地减少副作用。这些进展有望提高二甲双胍在糖尿病管理和潜在癌症治疗中的疗效,展示了其应用的不断发展 (Çetin 和 Sahin,2016)。
二甲双胍和肠道菌群
最近的研究阐明了二甲双胍治疗与肠道菌群组成之间的关系,表明二甲双胍诱导的肠道菌群改变可能有助于其在代谢疾病中的治疗作用。有益细菌(如 Akkermansia muciniphila)的增加表明二甲双胍、微生物组和宿主代谢之间存在复杂相互作用 (Lee 和 Ko,2014)。
作用机制
Target of Action
Tiformin hydrochloride, also known as Metformin, is primarily targeted towards the liver . It is an antihyperglycemic agent that improves glucose tolerance in patients with type 2 diabetes .
Mode of Action
Tiformin hydrochloride works by decreasing glucose production in the liver . It also decreases the absorption of sugar from your diet and boosts the body’s sensitivity to insulin . It is commonly described as an “insulin sensitizer”, leading to a decrease in insulin resistance and a clinically significant reduction of plasma fasting insulin levels .
Biochemical Pathways
Tiformin hydrochloride affects several biochemical pathways. The major action of Tiformin hydrochloride in lowering blood glucose is through the inhibition of hepatic gluconeogenesis . Two major mechanistic pathways have been identified for Tiformin hydrochloride’s glucose-lowering efficacy: (1) AMPK activation and (2) cellular redox modulation .
Pharmacokinetics
Tiformin hydrochloride is absorbed predominately from the small intestine . It is excreted unchanged in urine . The elimination half-life of Tiformin hydrochloride during multiple dosages in patients with good renal function is approximately 5 hours .
Result of Action
The result of Tiformin hydrochloride’s action is the lowering of both basal and postprandial plasma glucose . It is considered an antihyperglycemic drug because it lowers blood glucose concentrations in type II diabetes without causing hypoglycemia .
Action Environment
The Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.093, which means use of Tiformin hydrochloride is predicted to present a low risk to the environment The evidence from the OECD 308 study is that Tiformin hydrochloride is likely to dissipate from the aqueous phase and partition into the sediment phase and will degrade within the aquatic environment, both via biotic and abiotic transformation .
安全和危害
未来方向
属性
IUPAC Name |
4-(diaminomethylideneamino)butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O.ClH/c6-4(10)2-1-3-9-5(7)8;/h1-3H2,(H2,6,10)(H4,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQKFKHTHUDEQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)CN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177832 | |
| Record name | Tiformin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23256-39-5 | |
| Record name | Butanamide, 4-[(aminoiminomethyl)amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23256-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiformin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiformin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanamide, 4-[(aminoiminomethyl)amino]-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIFORMIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T8E9HET7P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



